

# A Comparative Guide to the Preclinical Analgesic Efficacy of DSP-2230

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## Compound of Interest

Compound Name: DSP-2230

Cat. No.: B607216

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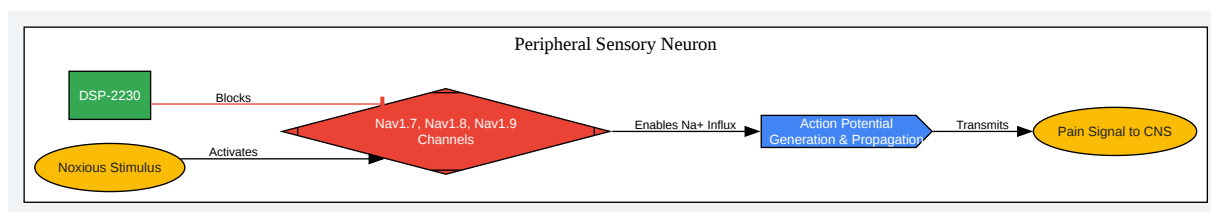
This guide provides a detailed comparison of the novel analgesic **DSP-2230** with other established alternatives in preclinical settings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **DSP-2230**'s potential in pain management.

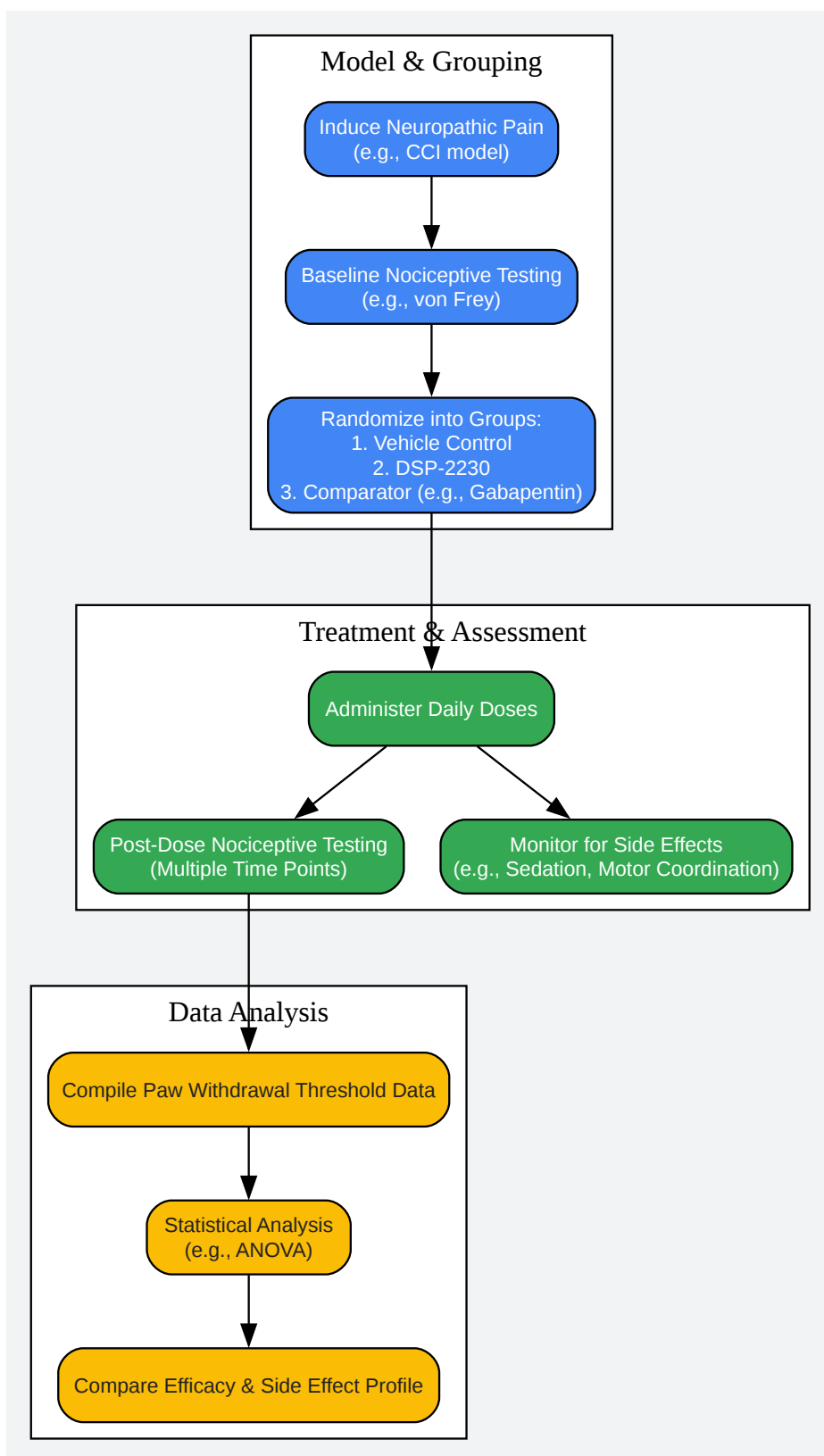
## Introduction to DSP-2230

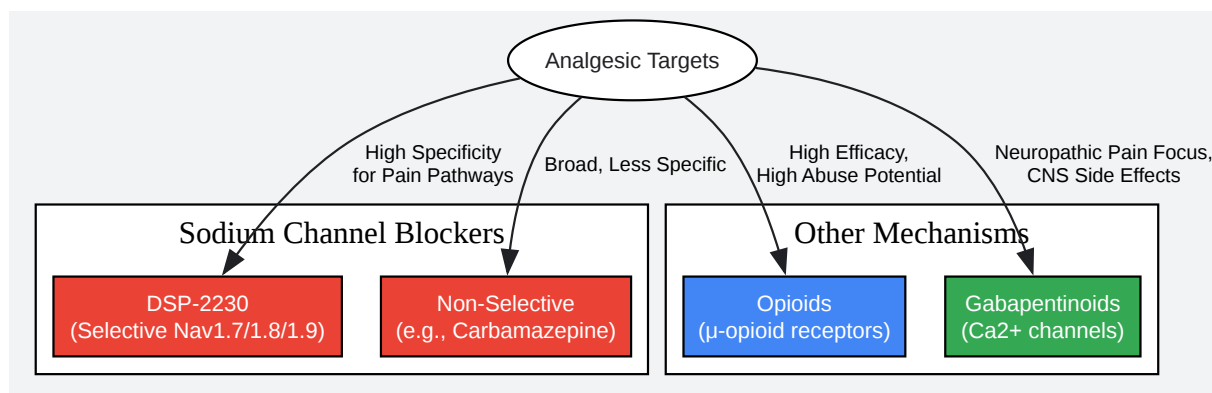
**DSP-2230** (also known as ANP-230) is an orally active, selective inhibitor of voltage-gated sodium channels (Nav) Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1] By blocking these specific sodium channels, **DSP-2230** reduces the influx of sodium ions, thereby inhibiting neuronal hyperexcitability associated with neuropathic pain.[1] Preclinical studies have indicated that **DSP-2230** may offer potent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with other analgesics.[3] The drug has completed Phase 1 clinical trials and is under further investigation for neuropathic pain, including rare genetic pain disorders like infantile episodic limb pain.[2][3]

## Mechanism of Action: Signaling Pathway

**DSP-2230** exerts its analgesic effect by targeting key sodium channels predominantly expressed in peripheral sensory neurons. The diagram below illustrates its mechanism of action.







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## References

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